N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The 4-oxo group in the thienopyrimidine ring contributes to planarity, which is critical for binding to biological targets such as kinases or enzymes . Its molecular weight (calculated from structural data) is approximately 483.96 g/mol, with a ChemSpider ID referenced under synonyms in . The compound’s synthesis likely involves coupling reactions between functionalized thienopyrimidine intermediates and chloroacetanilide derivatives, as seen in analogous protocols (e.g., ).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-13-5-3-4-6-17(13)26-21(28)20-16(9-10-30-20)25-22(26)31-12-19(27)24-14-7-8-18(29-2)15(23)11-14/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHEIBXJDYQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 463.95 g/mol. The compound features a thieno-pyrimidine core structure that is often associated with diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Cancer Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Cytotoxic Assay : The MTT assay revealed that the compound is more cytotoxic to U-87 cells compared to MDA-MB-231 cells, indicating a potential selectivity for certain tumor types .
Structure-Activity Relationship (SAR)
The introduction of specific functional groups significantly influences the anticancer activity of this compound. For instance:
- The presence of the sulfanyl group enhances interaction with target proteins involved in cancer progression.
- Modifications to the aromatic rings can either increase or decrease potency based on steric and electronic factors .
Antioxidant Activity
The antioxidant properties were evaluated using the DPPH radical scavenging method. Results indicated that the compound demonstrates comparable activity to well-known antioxidants such as ascorbic acid:
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl) derivative | 45.1 | |
| Ascorbic Acid | 40.0 |
Case Studies
Several studies have documented the biological effects of similar compounds that share structural characteristics with this compound:
- Thieno-Pyrimidine Derivatives : A related study showed that derivatives exhibited selective cytotoxicity against breast carcinoma cell lines while sparing normal cells .
- Mechanistic Insights : Molecular docking studies revealed potential hydrogen bonding interactions between the compound and critical residues in target proteins, suggesting a mechanism for its anticancer activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thienopyrimidine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of thienopyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that the presence of the sulfanyl group enhances its antibacterial properties, making it a candidate for developing new antibiotics. In vitro tests have shown significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Modifications to the phenyl and thienopyrimidine rings can lead to variations in biological activity. For example:
| Modification | Activity Change |
|---|---|
| Substituting halogens on the phenyl ring | Increased potency against tumor cells |
| Altering the alkyl group on the thienopyrimidine | Enhanced antimicrobial effects |
These insights are derived from comparative studies of similar compounds within the same class .
Case Study: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating superior efficacy. The study concluded that further development could lead to a novel treatment option for resistant cancer types .
Case Study: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against multi-drug resistant strains. Results showed that modifications to the sulfanyl group resulted in enhanced activity, suggesting that fine-tuning this aspect could yield potent new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Findings:
Impact of Heterocycle Modifications: The pyridothieno[3,2-d]pyrimidinone core () introduces additional nitrogen atoms and a fused pyridine ring, increasing polarity but reducing cell permeability compared to the target compound’s simpler thienopyrimidine system . The pyrimidoindole derivative () exhibits a larger surface area due to indole fusion, which may enhance DNA intercalation or topoisomerase inhibition but limit blood-brain barrier penetration .
Substituent Effects: Alkyl vs. Chloro-Methoxy Positioning: The 3-chloro-4-methoxyphenyl group (target compound) offers a meta-chloro para-methoxy arrangement, creating a dipole moment that enhances interactions with hydrophobic enzyme pockets. In contrast, the 4-chlorophenyl group in lacks this asymmetry, reducing binding specificity .
Sulfanyl-Acetamide Linker: The sulfanyl bridge in all analogues facilitates disulfide bond formation or metal coordination, critical for redox-mediated biological activity. The acetamide moiety acts as a hydrogen bond donor/acceptor, as confirmed by crystal structures in , where similar compounds show planar conformations ideal for target binding .
Synthetic Yields: Yields for analogues range from 68% () to 95% (), depending on the coupling efficiency between thienopyrimidine intermediates and substituted anilines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
